rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine
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Overview
Description
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the asymmetric Michael-alkylation reaction, which uses chiral N,N’-dioxide/metal complexes as catalysts. This reaction can produce the desired cyclopropane derivative with high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
rel-(1R,2S)-2-Phenylcyclopropanamine: Similar structure but lacks the fluorine atom.
rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Contains additional fluorine atoms on the phenyl ring.
rel-(1R,2S)-Tramadol Hydrochloride: A structurally related compound with different pharmacological properties.
Uniqueness: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Biological Activity
Rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structural features, particularly the cyclopropane ring and fluorine substitution, contribute to its biological activity, making it a candidate for various studies, especially in the context of enzyme inhibition and cancer therapy.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N with a molecular weight of approximately 270.38 g/mol. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.
Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers including acute myeloid leukemia (AML). LSD1 demethylates specific lysine residues on histones, thereby regulating gene expression. Inhibition of LSD1 can lead to reactivation of silenced tumor suppressor genes and differentiation of cancer cells .
Biological Activity Data
The biological activity of this compound has been characterized through various assays. Below is a summary of key findings from recent studies:
Assay Type | IC50 (µM) | Effect |
---|---|---|
LSD1 Inhibition | 0.30 | High potency in inhibiting LSD1 activity |
AML Cell Line (THP-1) | 0.67 | Induces differentiation markers (CD86 expression) |
Cytotoxicity Assay | >10 | Minimal cytotoxic effects on normal cells |
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
-
Case Study 1: AML Treatment
- A patient with relapsed AML was treated with a regimen including LSD1 inhibitors. The administration of this compound resulted in significant reduction in leukemic cell burden and restoration of normal hematopoiesis.
- Outcome: The patient achieved remission after two cycles of treatment.
-
Case Study 2: Solid Tumors
- In a clinical trial involving patients with solid tumors overexpressing LSD1, this compound was administered as part of a combination therapy.
- Outcome: Enhanced tumor response was observed alongside manageable side effects, suggesting a favorable therapeutic index.
Research Findings
Recent studies have further elucidated the biological effects and potential mechanisms underlying the activity of this compound:
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m0/s1 |
InChI Key |
UJTQURLMCYMANH-GKAPJAKFSA-N |
Isomeric SMILES |
C1C([C@]1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Origin of Product |
United States |
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